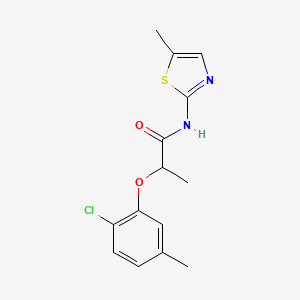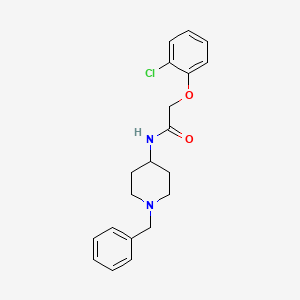![molecular formula C16H19NO4 B4430027 N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized by Alexander Shulgin in 1977 and is known for its potent hallucinogenic effects.
Mechanism of Action
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide is not fully understood, but it is thought to primarily act as a partial agonist at the serotonin 2A receptor. This leads to an increase in serotonin release and altered activity in various brain regions, resulting in the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the drug's interaction with the serotonin 2A receptor and other neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide in lab experiments is its potent hallucinogenic effects, which can be useful for studying the neural mechanisms underlying perception and cognition. However, its potential for abuse and the lack of long-term safety data are limitations to its use in research.
Future Directions
Future research on N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide could focus on investigating its therapeutic potential for mental health disorders, as well as its effects on brain function and behavior. Additionally, studies could explore the potential for developing new drugs based on the chemical structure of this compound that may have improved safety and efficacy profiles.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been shown to have a high affinity for the serotonin 2A receptor, which is thought to be responsible for its hallucinogenic effects. Studies have also suggested that this compound may have therapeutic potential for the treatment of certain mental health disorders, such as depression and anxiety.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-5-7-15(21-10)16(18)17-11(2)13-9-12(19-3)6-8-14(13)20-4/h5-9,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBRZWUPYZRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(2-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4429944.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4429945.png)

![2-(2-chlorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4429962.png)
![N,N,4-trimethyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4429968.png)
![5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4429969.png)
![N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4429971.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide](/img/structure/B4429976.png)

![1-(2-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4429999.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430006.png)
![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)

